![molecular formula C8H9FN2O B2496136 N'-(2-fluorophenyl)acetohydrazide CAS No. 1552322-40-3](/img/structure/B2496136.png)
N'-(2-fluorophenyl)acetohydrazide
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Description
Synthesis Analysis
The synthesis of N'-(2-fluorophenyl)acetohydrazide and related derivatives involves condensation reactions between appropriate aldehydes and acetohydrazides. In one study, the synthesis was achieved through the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl)acetohydrazide, yielding a compound with confirmed structure via elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction (Li Wei-hua et al., 2006).
Molecular Structure Analysis
Crystal structure analysis of N'-(2-fluorophenyl)acetohydrazide derivatives reveals significant insights into their molecular geometry, confirming the E-configuration around the C=N bond and the planarity of the molecule. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide demonstrated a nearly planar structure with the C=N double bond in a trans configuration, as evidenced by crystal packing stabilized by N-H…O hydrogen bonds (H. Yathirajan et al., 2007).
Chemical Reactions and Properties
N'-(2-fluorophenyl)acetohydrazide undergoes various chemical reactions to form a wide range of derivatives. For example, reacting it with different substituted aldehydes at elevated temperatures in methanol yields substituted N-benzylidene-2-(2-methyl-1H-inden-3-yl)acetohydrazides, highlighting its versatility in synthesizing bioactive compounds (R. B. Kawde et al., 2015).
Physical Properties Analysis
The physical properties of N'-(2-fluorophenyl)acetohydrazide derivatives, such as solubility, melting points, and crystal structure, can be deduced from their molecular structure analysis. These properties are crucial for determining the compound's suitability for various applications, including its bioavailability and stability under different conditions.
Chemical Properties Analysis
The chemical properties of N'-(2-fluorophenyl)acetohydrazide, including reactivity with other chemical entities, acidity or basicity, and its ability to form hydrogen bonds, are inferred from studies like the synthesis and characterization of acylhydrazone-based fluoride sensors. These derivatives exhibit specific responses to fluoride ions, indicating their potential utility in sensor applications (Jemini Jose et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N'-(2-fluorophenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-6(12)10-11-8-5-3-2-4-7(8)9/h2-5,11H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBXAHPMGUZEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-fluorophenyl)acetohydrazide |
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